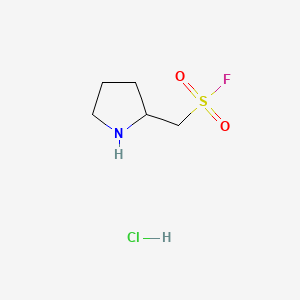
(Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride is a complex organic compound that features a pyrrolidine ring, a methanesulfonyl group, and a fluoride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluoride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the fluoride ion can enhance its binding affinity to certain enzymes, making it a useful tool in biochemical studies .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes can be leveraged to develop new drugs for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and other advanced materials .
Mechanism of Action
The mechanism of action of (Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride involves its interaction with molecular targets such as enzymes. The fluoride ion can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring, used in various pharmaceutical applications.
Methanesulfonyl chloride: A related compound used as a reagent in organic synthesis.
Fluoromethanesulfonyl chloride: Another similar compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
(Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
2803863-78-5 |
|---|---|
Molecular Formula |
C5H11ClFNO2S |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
pyrrolidin-2-ylmethanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)4-5-2-1-3-7-5;/h5,7H,1-4H2;1H |
InChI Key |
LDYVASIIMCGZSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


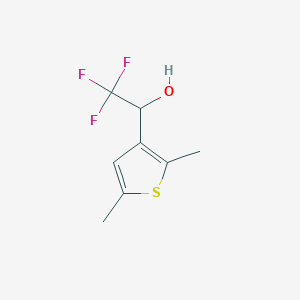
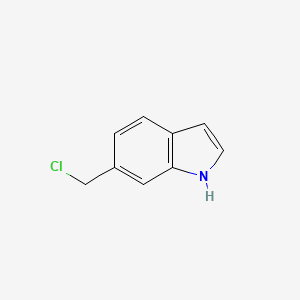
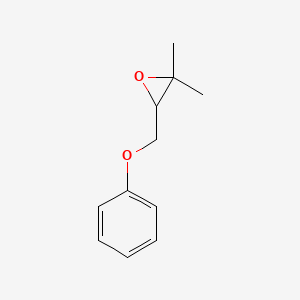
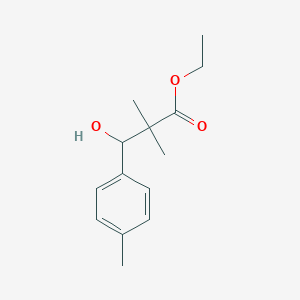
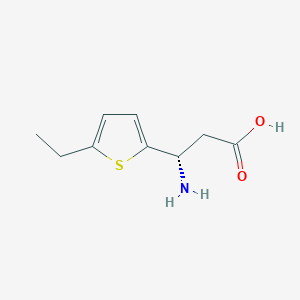
![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)
![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)
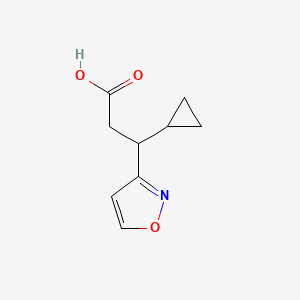
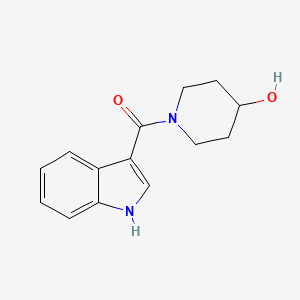
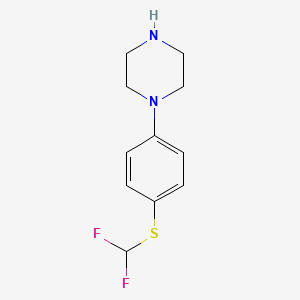


![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)

